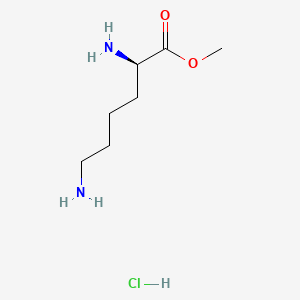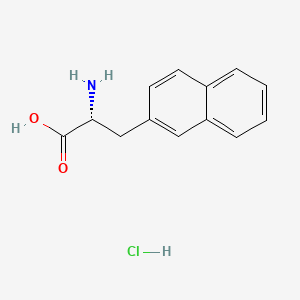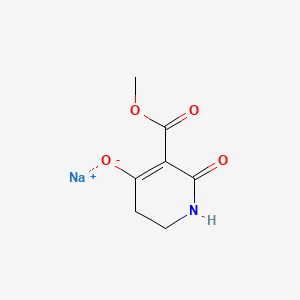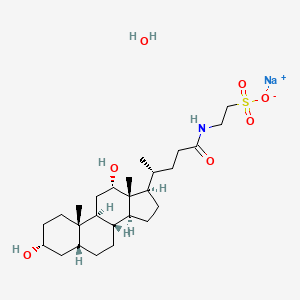
タウロデオキシコール酸ナトリウム水和物
概要
説明
タウロデオキシコール酸ナトリウム一水和物は、肝臓でコレステロールから合成される胆汁酸誘導体です。分子式はC26H44NNaO6S で、両親媒性の界面活性剤分子です。この化合物は、消化器系における脂肪や油の乳化に重要な役割を果たし、脂質の吸収を助けます。 その独自の特性により、さまざまな科学研究にも利用されています .
2. 製法
合成経路と反応条件: タウロデオキシコール酸ナトリウム一水和物は、デオキシコール酸から誘導されるタウロデオキシコール酸から合成されます。合成には、デオキシコール酸とタウリンの抱合、続いて水酸化ナトリウムによる中和が行われ、ナトリウム塩が生成されます。反応条件は通常次のとおりです。
温度: 室温から50°C
溶媒: 水性溶媒または有機溶媒
触媒: 不要
工業生産方法: タウロデオキシコール酸ナトリウム一水和物の工業生産は、同様の合成経路に従いますが、より大規模に行われます。プロセスには次のものが含まれます。
抽出: デオキシコール酸はウシ胆汁から抽出されます。
抱合: デオキシコール酸はタウリンと抱合されます。
中和: 抱合生成物は水酸化ナトリウムで中和されます。
科学的研究の応用
Sodium taurodeoxycholate monohydrate has a wide range of scientific research applications, including:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in the study of lipid metabolism and transport.
Medicine: Investigated for its potential therapeutic effects in liver diseases and as a drug delivery agent.
Industry: Utilized in the formulation of pharmaceuticals and cosmetics due to its emulsifying properties .
作用機序
タウロデオキシコール酸ナトリウム一水和物の作用機序には、胆汁酸受容体およびトランスポーターとの相互作用が含まれます。TGR5 およびS1PR2 経路を活性化し、さまざまな生理学的効果をもたらします。これらの経路は、脂質代謝、グルコース恒常性、および抗炎症反応の調節に関与しています。 この化合物は、脂質の消化と吸収に関与する酵素の活性も調節します .
類似化合物:
- タウロコール酸ナトリウム
- グリココール酸ナトリウム
- タウロケノデオキシコール酸ナトリウム
- タウロリトコール酸ナトリウム
比較: タウロデオキシコール酸ナトリウム一水和物は、S1PR2 経路を特異的に活性化する点が特徴であり、他の胆汁酸ではあまり活性化されません。このため、脂質代謝と炎症反応に関する研究に特に有用です。 さらに、両親媒性と界面活性剤としての特性により、さまざまな産業用途において貴重な化合物となっています .
Safety and Hazards
将来の方向性
Sodium taurodeoxycholate hydrate has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane . It has also been used to investigate polymorphic behavior in protein surfactant mixtures . These studies suggest potential future directions for research involving Sodium taurodeoxycholate hydrate.
生化学分析
Biochemical Properties
Sodium taurodeoxycholate hydrate interacts with various biomolecules. It activates the S1PR2 pathway in addition to the TGR5 pathway . It has been used in studies to assess the effect of submicellar concentrations of bile salts on the lipid bilayer membrane .
Cellular Effects
Sodium taurodeoxycholate hydrate has significant effects on cellular processes. It stimulates intestinal epithelial cell proliferation in a dose-dependent manner . It induces a significant increase in S-phase concentration and a significant decrease in G1-phase concentration of the cell cycle, and increases c-myc protein and mRNA expression in IEC-6 cells .
Molecular Mechanism
The molecular mechanism of Sodium taurodeoxycholate hydrate involves its interaction with biomolecules and its impact on gene expression. It inhibits the binding of N-3H-methylscopolamine to the M3 muscarinic receptor of acetylcholine .
Temporal Effects in Laboratory Settings
It has been used in studies to investigate polymorphic behavior in protein-surfactant mixtures .
Dosage Effects in Animal Models
In animal models, Sodium taurodeoxycholate hydrate confers protection to C57BL/6N mice with sepsis, but does not protect TGR5 KO mice under sepsis .
Metabolic Pathways
Sodium taurodeoxycholate hydrate is involved in various metabolic pathways. It is synthesized from cholesterol in the liver .
Transport and Distribution
It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
Subcellular Localization
The subcellular localization of Sodium taurodeoxycholate hydrate is yet to be fully understood. It is known that it is used for isolation of membrane proteins, including inner mitochondrial membrane proteins .
準備方法
Synthetic Routes and Reaction Conditions: Sodium taurodeoxycholate monohydrate is synthesized from taurodeoxycholic acid, which is derived from deoxycholic acid. The synthesis involves the conjugation of deoxycholic acid with taurine, followed by the neutralization with sodium hydroxide to form the sodium salt. The reaction conditions typically involve:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents
Catalysts: None required
Industrial Production Methods: Industrial production of sodium taurodeoxycholate monohydrate follows similar synthetic routes but on a larger scale. The process involves:
Extraction: Deoxycholic acid is extracted from bovine bile.
Conjugation: Deoxycholic acid is conjugated with taurine.
Neutralization: The conjugated product is neutralized with sodium hydroxide.
Purification: The final product is purified through crystallization or other purification techniques
化学反応の分析
反応の種類: タウロデオキシコール酸ナトリウム一水和物は、さまざまな化学反応を起こします。これには次のようなものがあります。
酸化: スルホキシドおよびスルホンを生成するために酸化される可能性があります。
還元: 還元反応によって、元の胆汁酸に戻すことができます。
置換: スルホン酸基で特に求核置換反応を起こす可能性があります。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤。
還元: 水素化ホウ素ナトリウムまたはその他の還元剤。
置換: アミンまたはチオールなどの求核剤。
主要な生成物:
酸化: スルホキシドおよびスルホン。
還元: デオキシコール酸誘導体。
置換: さまざまな置換胆汁酸誘導体
4. 科学研究への応用
タウロデオキシコール酸ナトリウム一水和物は、次のような幅広い科学研究への応用があります。
化学: さまざまな化学反応やプロセスにおける界面活性剤として使用されます。
生物学: 脂質代謝と輸送の研究に使用されます。
医学: 肝臓疾患における潜在的な治療効果、および薬物送達剤として調査されています。
特性
IUPAC Name |
sodium;2-[4-(3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoylamino]ethanesulfonate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO6S.Na/c1-16(4-9-24(30)27-12-13-34(31,32)33)20-7-8-21-19-6-5-17-14-18(28)10-11-25(17,2)22(19)15-23(29)26(20,21)3;/h16-23,28-29H,4-15H2,1-3H3,(H,27,30)(H,31,32,33);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXHRQQJFKOHLAP-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(CC3C2CCC4C3(CCC(C4)O)C)O)C.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H44NNaO6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
521.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1180-95-6, 207737-97-1 | |
| Record name | Sodium 2-[[(3α,5β,12α)-3,12-dihydroxy-24-oxocholan-24-yl]amino]ethane-1-sulphonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.320 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Taurodeoxycholic acid, sodium salt | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


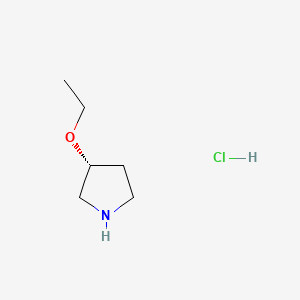


![2-Chlorooxazolo[5,4-b]pyridine](/img/structure/B600096.png)
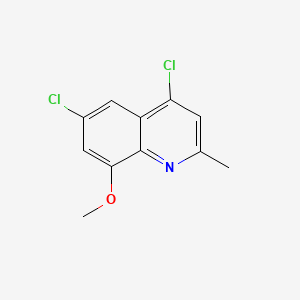


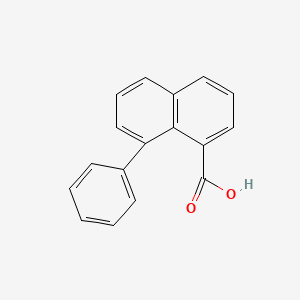
![Methyl 2-acetyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B600105.png)

